molecular formula C23H20N4O2S B12013119 5-(3-Ethoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 613249-65-3

5-(3-Ethoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12013119
CAS No.: 613249-65-3
M. Wt: 416.5 g/mol
InChI Key: GHOXDBKEHJOBQN-LFVJCYFKSA-N
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Description

5-(3-Ethoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Substitution Reactions: The ethoxyphenyl and phenoxybenzylidene groups are introduced through nucleophilic substitution reactions.

    Reaction Conditions: These reactions are usually carried out under reflux conditions with appropriate solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The phenyl and benzylidene groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-4H-1,2,4-triazole-3-thiol: Lacks the ethoxy and phenoxybenzylidene groups.

    4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains an amino group instead of the imine group.

Uniqueness

    Structural Features: The presence of both ethoxyphenyl and phenoxybenzylidene groups makes this compound unique.

    Biological Activity: The combination of these groups may enhance its biological activity compared to similar compounds.

Properties

CAS No.

613249-65-3

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H20N4O2S/c1-2-28-20-12-7-9-18(15-20)22-25-26-23(30)27(22)24-16-17-8-6-13-21(14-17)29-19-10-4-3-5-11-19/h3-16H,2H2,1H3,(H,26,30)/b24-16+

InChI Key

GHOXDBKEHJOBQN-LFVJCYFKSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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